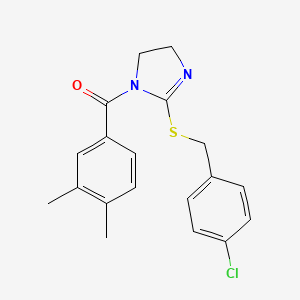
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2OS and its molecular weight is 358.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that belongs to the class of imidazole derivatives. Its unique structure, which includes a thioether and an aromatic methanone, suggests significant potential for biological activity. This article will explore the biological properties, mechanisms of action, and potential applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for the compound is C18H17ClN2O2S, with a molar mass of approximately 348.86 g/mol. The structural representation can be summarized as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Thioether Group : Contributes to the reactivity and solubility of the compound.
- Aromatic Methanone : Enhances potential interactions with biological targets.
1. Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| Compound B | HeLa (cervical cancer) | 7.5 | Inhibition of cell proliferation |
| Target Compound | A549 (lung cancer) | TBD | TBD |
The specific IC50 values for this compound remain to be determined through experimental assays.
2. Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that the target compound may inhibit the growth of various bacterial strains.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Further research is required to quantify its effectiveness against specific pathogens.
The mechanism by which this compound exerts its biological effects likely involves interaction with key biological targets such as enzymes or receptors involved in cell signaling pathways. Potential interactions include:
- Inhibition of Kinases : Many imidazole derivatives act as kinase inhibitors, which are crucial in cancer progression.
- Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related imidazole compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that imidazole derivatives could selectively induce apoptosis in breast cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy found that certain imidazole derivatives exhibited significant antimicrobial activity against resistant bacterial strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the aromatic rings significantly affect the potency and selectivity of these compounds against various biological targets .
Propriétés
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-13-3-6-16(11-14(13)2)18(23)22-10-9-21-19(22)24-12-15-4-7-17(20)8-5-15/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYVAJVWOIEJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














